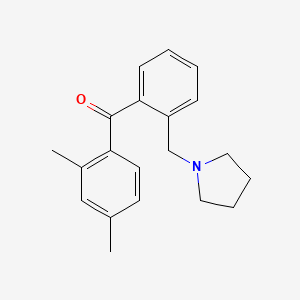

2,4-Dimethyl-2'-pyrrolidinomethyl benzophenone

Description

2,4-Dimethyl-2'-pyrrolidinomethyl benzophenone (CAS: 898774-59-9) is a benzophenone derivative characterized by a pyrrolidinomethyl group at the 2'-position and methyl groups at the 2- and 4-positions of the benzophenone scaffold. Its molecular formula is C₂₀H₂₃NO, with a molecular weight of 293.41 g/mol .

Properties

IUPAC Name |

(2,4-dimethylphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-9-10-18(16(2)13-15)20(22)19-8-4-3-7-17(19)14-21-11-5-6-12-21/h3-4,7-10,13H,5-6,11-12,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGFPSWESPRWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643651 | |

| Record name | (2,4-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-59-9 | |

| Record name | Methanone, (2,4-dimethylphenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dimethylphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-2’-pyrrolidinomethyl benzophenone typically involves the reaction of 2,4-dimethylbenzophenone with pyrrolidine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,4-Dimethyl-2’-pyrrolidinomethyl benzophenone is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Therapeutic Applications

Research has indicated that compounds similar to 2,4-Dimethyl-2'-pyrrolidinomethyl benzophenone can act as inhibitors for various enzymes, particularly neuronal nitric oxide synthase (nNOS). A study demonstrated that derivatives of this compound could exhibit high potency and selectivity against nNOS, which is crucial for the treatment of neurodegenerative diseases and brain injuries .

Case Study: nNOS Inhibitors

- Objective : To develop selective nNOS inhibitors.

- Findings : Compounds derived from pyrrolidinomethyl structures showed nanomolar inhibitory activity with over 1000-fold selectivity for nNOS compared to other isoforms .

- Implications : These findings suggest potential use in therapeutic contexts for conditions like cerebral palsy and other neurodegenerative disorders.

Photoinitiators in Polymer Chemistry

This compound has been explored as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization makes it valuable in the production of durable coatings.

Application Overview

- Type : Photoinitiator

- Usage : UV-curable coatings

- Benefits : Enhances the speed and efficiency of curing processes in industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves methods such as Friedel-Crafts acylation, which allows for the introduction of functional groups onto aromatic rings. Characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are utilized to confirm the identity and purity of the synthesized compounds.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-2’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Benzophenone derivatives exhibit diverse biological and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Findings

Hydrophobicity and Bioactivity: Diphenyl-substituted benzophenones (e.g., A11–15) demonstrate superior antibacterial activity (MIC: 0.5–8 µg/mL) compared to benzophenone derivatives like A8–10 (MIC: 8–64 µg/mL). This is attributed to enhanced hydrophobicity, improving membrane penetration . The pyrrolidinomethyl group in this compound may offer intermediate hydrophobicity, balancing solubility and bioactivity.

Substituent Position and Electronic Effects: Chlorinated derivatives (e.g., 2,3-dichloro-4'-pyrrolidinomethyl benzophenone) exhibit higher reactivity in cross-coupling reactions due to electron-withdrawing Cl atoms .

Synthetic Utility: Benzophenone derivatives with photoreactive carbonyl groups (e.g., benzophenone cross-linkers in ) are used in photoaffinity labeling, a property shared by this compound due to its ketone moiety .

Biological Activity Trends: Benzophenone ethers (e.g., antileishmanial compounds in ) highlight the importance of substituent flexibility.

Biological Activity

2,4-Dimethyl-2'-pyrrolidinomethyl benzophenone is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, is being investigated for various applications in medicinal chemistry and material science. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C20H23N

- Molecular Weight : 293.4 g/mol

- Density : 1.091 g/cm³

- Boiling Point : 437.2°C at 760 mmHg

- Flash Point : 162.3°C

The compound features a benzophenone core with a pyrrolidinomethyl group and methyl substitutions at the 2 and 4 positions, which contribute to its chemical reactivity and biological properties.

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes and receptors. The presence of the pyrrolidine moiety may facilitate binding to these targets, potentially leading to enzyme inhibition or modulation of receptor activity.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit significant antifungal properties. For instance, studies have shown that certain derivatives possess high antifungal activity against strains such as Fusarium oxysporum (FOX), suggesting a potential therapeutic application in treating fungal infections .

Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition. Its structural characteristics allow it to act as a competitive inhibitor for various enzymes involved in metabolic pathways, which could be beneficial in drug development targeting specific diseases .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to explore its efficacy against different cancer types .

Comparative Analysis with Similar Compounds

| Compound | Antifungal Activity | Enzyme Inhibition | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Yes | Promising |

| 2,6-Dimethyl-2'-pyrrolidinomethyl benzophenone | High | Yes | Moderate |

| 2,3-Dimethyl-2'-pyrrolidinomethyl benzophenone | Low | No | Low |

Case Studies

- Study on Antifungal Activity : A study published in Compounds demonstrated that derivatives of benzophenone with pyrrolidine groups exhibited enhanced antifungal activity against Fusarium oxysporum. The study highlighted the importance of structural modifications in improving biological efficacy .

- Enzyme Inhibition Research : In a research article focusing on enzyme interactions, this compound was shown to inhibit key metabolic enzymes involved in drug metabolism, indicating its potential as a pharmacological agent .

- Anticancer Studies : A recent investigation into the anticancer effects revealed that the compound could induce apoptosis in breast cancer cell lines through mitochondrial pathways, making it a candidate for further development in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.